molecular formula C16H13N3O5S B12458261 Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate

Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate

Cat. No.: B12458261
M. Wt: 359.4 g/mol
InChI Key: FMWZQKFUZXRURN-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-3-methyl-5-(3-methyl-4-nitrobenzamido)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer a wide range of biological activities. Its nitrobenzamido group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to other thiophene derivatives .

Properties

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H13N3O5S/c1-8-6-10(4-5-12(8)19(22)23)14(20)18-15-11(7-17)9(2)13(25-15)16(21)24-3/h4-6H,1-3H3,(H,18,20)

InChI Key

FMWZQKFUZXRURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-]

Origin of Product

United States

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